molecular formula C10H17N B13317454 1-Azaspiro[5.5]undec-3-ene

1-Azaspiro[5.5]undec-3-ene

Katalognummer: B13317454
Molekulargewicht: 151.25 g/mol
InChI-Schlüssel: XPVVRJGWFFXXAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azaspiro[55]undec-3-ene is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[55]undecane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azaspiro[5.5]undec-3-ene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azaspiro[5.5]undec-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Azaspiro[5.5]undec-3-ene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Azaspiro[5.5]undec-3-ene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Azaspiro[5.5]undec-3-ene is unique due to its specific nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Eigenschaften

Molekularformel

C10H17N

Molekulargewicht

151.25 g/mol

IUPAC-Name

1-azaspiro[5.5]undec-3-ene

InChI

InChI=1S/C10H17N/c1-2-6-10(7-3-1)8-4-5-9-11-10/h4-5,11H,1-3,6-9H2

InChI-Schlüssel

XPVVRJGWFFXXAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC=CCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.